2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol
Description
2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is a tertiary amine derivative featuring a pyrrolidine ring substituted with a methyl group and an ethanol-linked methylamino moiety.
Properties
IUPAC Name |
2-[methyl-[(1-methylpyrrolidin-2-yl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10(6-7-12)8-9-4-3-5-11(9)2/h9,12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVKPRVVDWCNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol typically involves the reaction of 1-methyl-2-pyrrolidinone with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol | C₁₀H₂₁N₂O | 201.29 g/mol | Tertiary amine, pyrrolidine, ethanol | Bicyclic amine system, intramolecular H-bond potential |
| 2-((2-Methoxyethyl)(methyl)amino)ethanol | C₆H₁₅NO₂ | 133.19 g/mol | Tertiary amine, methoxyethyl, ethanol | Linear chain with methoxy group |
| 2-[Methyl(pyridin-2-yl)amino]ethanol | C₈H₁₂N₂O | 152.19 g/mol | Tertiary amine, pyridine, ethanol | Aromatic pyridine ring |
| 2-(Ethylisopropylamino)ethanol | C₇H₁₇NO | 131.22 g/mol | Tertiary amine, branched alkyl | Simple alkyl substituents |
Key Observations :
- The pyrrolidine ring in the target compound introduces steric hindrance and rigidity compared to linear or aromatic analogs.
- Methoxyethyl derivatives (e.g., 2-((2-methoxyethyl)(methyl)amino)ethanol) prioritize hydrophilicity due to the ether oxygen, affecting solubility .
Key Observations :
- High yields (>85%) are achievable for pyrrolidine derivatives via optimized reductive amination or alkylation routes.
- The target compound’s discontinued status may reflect challenges in scalability or purification compared to simpler analogs.
Thermodynamic and Physicochemical Properties
Key Observations :
- The pyrrolidine ring in the target compound likely increases vaporization enthalpy compared to 2-(methyl-amino)-ethanol due to reduced molecular flexibility.
- Pyridine-containing analogs exhibit higher LogP values, suggesting greater lipophilicity.
Biological Activity
2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyrrolidine ring and an amino alcohol functional group, which contributes to its diverse interactions within biological systems. The molecular formula is C₈H₁₈N₂O, with a molecular weight of approximately 158.24 g/mol.
Synthesis
The primary synthetic route for this compound typically involves the reaction of 1-methyl-2-pyrrolidinamine with ethylene oxide. This reaction allows for the formation of the amino alcohol product through nucleophilic attack by the nitrogen atom on the epoxide. Other synthetic methods may also be employed, depending on the desired properties and yields.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrrolidine ring facilitates these interactions, potentially influencing biochemical pathways and cellular responses. This interaction can lead to various pharmacological effects, including neuroprotective and antimicrobial activities .
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. These effects may be beneficial in treating neurodegenerative diseases by protecting neurons from damage caused by oxidative stress and inflammation.
Antimicrobial Activity
The compound has shown promise in exhibiting antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that related pyrrolidine derivatives can inhibit the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli. For instance, MIC (Minimum Inhibitory Concentration) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against these pathogens .
Study on Antibacterial Activity
A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including those structurally similar to this compound. The results indicated significant antibacterial activity, with some compounds achieving complete bacterial death within 8 hours .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0195 | E. coli |
| Other Pyrrolidine Derivative | 0.0048 | Bacillus mycoides |
| Another Derivative | 0.039 | C. albicans |
Neuroprotective Studies
In another investigation focusing on neuroprotective effects, similar compounds were tested for their ability to mitigate neuronal damage in models of oxidative stress. Results indicated that these compounds could reduce cell death rates significantly compared to controls, suggesting a protective mechanism at play .
Q & A
Q. What are the optimized synthetic routes for 2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:
- Step 1 : Alkylation of 1-methyl-pyrrolidine with a brominated ethanol derivative (e.g., 2-bromoethanol) in anhydrous toluene at 100°C for 2 hours, yielding ~88% crude product.
- Step 2 : Purification via acid-base extraction or column chromatography (e.g., C18 reverse-phase with acetonitrile/water). Reaction conditions (solvent, temperature, stoichiometry) critically affect purity and yield. Excess base (e.g., triethylamine) minimizes side reactions like hydrolysis .
Q. How is the stereochemistry of the pyrrolidine ring confirmed, and what analytical methods validate structural integrity?
- Chiral HPLC or X-ray crystallography resolves enantiomeric purity, particularly for the (R)- or (S)-configured pyrrolidine moiety.
- NMR (¹H/¹³C) identifies characteristic signals:
- δ 2.3–2.7 ppm (pyrrolidine N-methyl groups).
- δ 3.5–3.7 ppm (ethanol -OH and adjacent CH₂).
- Mass spectrometry confirms molecular ion peaks (e.g., m/z 171.2 for C₉H₁₈N₂O) .
Q. What are the compound’s solubility and stability profiles under varying pH conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in water (logP ~0.5).
- Stability : Degrades under strong acidic/basic conditions via hydrolysis of the ethanolamine moiety. Store at 4°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How does the compound interact with biological targets (e.g., neurotransmitter receptors), and what methodologies elucidate its mechanism?
- In vitro assays : Radioligand binding studies (e.g., for adrenergic or dopaminergic receptors) reveal IC₅₀ values. Example: Competitive displacement of [³H]-dihydroalprenolol in β-adrenergic receptor assays.
- Computational docking : Molecular dynamics simulations predict binding affinity to GPCRs, leveraging the ethanolamine group’s hydrogen-bonding capacity .
Q. What strategies resolve contradictions in reported pharmacological activities (e.g., conflicting IC₅₀ values across studies)?
- Methodological scrutiny : Compare assay conditions (e.g., cell lines, incubation times). For instance, HEK293 vs. CHO cells may express receptor isoforms with varying ligand affinity.
- Metabolic stability : Assess hepatic microsomal degradation rates; poor stability in certain models may underestimate potency .
Q. How can structural modifications enhance selectivity for specific biological targets?
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrrolidine ring to modulate lipophilicity and receptor access.
- SAR studies : Compare analogs (see table below) to identify critical pharmacophores.
| Analog | Modification | Biological Activity (IC₅₀, nM) |
|---|---|---|
| Parent compound | None | 250 ± 15 (β₂-adrenergic) |
| 2-[(R)-1-Benzyl-pyrrolidinyl] | Benzyl substitution | 120 ± 10 |
| Difluoroethyl derivative | -CH₂CF₂ substitution | 85 ± 5 |
Q. What computational tools predict synthetic pathways for novel derivatives, and how reliable are they?
- Retrosynthesis algorithms : Tools like Pistachio or Reaxys propose routes via template-based relevance scoring. For example, AI-driven platforms prioritize one-step alkylation or reductive amination pathways with >80% confidence scores.
- Validation : Cross-check predicted routes with experimental literature to mitigate errors in reagent compatibility .
Methodological Considerations
Q. How are reaction intermediates characterized to ensure fidelity during multi-step synthesis?
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., amine-alkylation byproduct detection).
- Isolation : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates, with TLC (Rf 0.3–0.5) confirming purity .
Q. What protocols mitigate racemization during chiral synthesis of the pyrrolidine moiety?
- Low-temperature reactions : Conduct alkylation at -20°C to preserve stereochemical integrity.
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands to enforce enantioselectivity, achieving >90% ee .
Data Interpretation
Q. How should researchers address variability in biological assay results across laboratories?
- Standardization : Adopt consensus protocols (e.g., NIH Assay Guidance Manual).
- Positive controls : Include reference compounds (e.g., propranolol for β-adrenergic assays) to normalize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
